molecular formula C3H9P B1255997 Propylphosphine CAS No. 40200-59-7

Propylphosphine

Cat. No.: B1255997
CAS No.: 40200-59-7
M. Wt: 76.08 g/mol
InChI Key: NNOBHPBYUHDMQF-UHFFFAOYSA-N
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Description

Propylphosphine, particularly its tri-alkylated form Tri-(n)-propylphosphine (CAS 2234-97-1), is a versatile organophosphorus compound serving as a valuable reagent in advanced research and development. It functions as a potent Lewis base due to the lone pair of electrons on its phosphorus atom, enabling it to coordinate with metal ions as a ligand. This property is crucial in homogeneous catalysis, such as in propene hydroformylation, where the steric and electronic profile of phosphine ligands directly influences catalytic activity and product selectivity . Its utility extends to acting as a reducing agent in the synthesis of metal nanoparticles and as a stabilizing ligand for quantum dots and other nanomaterials, where it helps control particle size, shape, and prevents aggregation . In pharmaceutical research, Tri-(n)-propylphosphine is employed as a Wittig reagent in the synthesis of complex organic molecules and novel phosphonium salts, which are viable candidates for inhibiting enzymes like CYP45019A1 (aromatase) . Furthermore, it plays a key role in materials science, contributing to the development of state-of-the-art photocurable coatings and polyisocyanurate plastics . As a clear, colorless, and pyrophoric liquid, this tertiary phosphine must be handled under an inert atmosphere and can be readily functionalized into phosphonium salts or oxidized to phosphine oxides . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

40200-59-7

Molecular Formula

C3H9P

Molecular Weight

76.08 g/mol

IUPAC Name

propylphosphane

InChI

InChI=1S/C3H9P/c1-2-3-4/h2-4H2,1H3

InChI Key

NNOBHPBYUHDMQF-UHFFFAOYSA-N

SMILES

CCCP

Canonical SMILES

CCCP

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Propylphosphine serves as a versatile ligand in catalysis. Its derivatives are utilized in several catalytic processes:

  • Hydroformylation : this compound is employed as a ligand in cobalt-catalyzed hydroformylation reactions of alkenes. It enhances the selectivity for straight-chain aldehydes over branched-chain products, which is crucial for producing specific chemical intermediates .
  • Carbonylation Reactions : It acts as a carbonylating catalyst, facilitating the synthesis of various organic compounds, including quaternary alkylphosphonium salts .

Case Study : A study demonstrated that tri-n-propylphosphine significantly improved the efficiency of hydroformylation reactions, yielding higher ratios of desired products compared to traditional methods .

Materials Science

In materials science, this compound is integral to the development of advanced materials:

  • Photocurable Coatings : It forms the backbone of innovative photocurable coatings used in electronics and printing industries. These coatings exhibit excellent adhesion and durability .
  • Quantum Dots and Nanoparticles : this compound acts as a support ligand for quantum dots, aiding in their stabilization and enhancing their optical properties, which are vital for applications in displays and solar cells .
ApplicationDescriptionBenefits
HydroformylationLigand in cobalt-catalyzed reactionsIncreased selectivity for straight-chain aldehydes
Photocurable CoatingsBackbone for coatings used in electronicsExcellent adhesion and durability
Quantum DotsStabilizing agent for nanoparticlesEnhanced optical properties

Medicinal Chemistry

This compound derivatives have shown promise in drug discovery:

  • Anticancer Activity : Recent studies have reported that phosphine borane derivatives exhibit significant activity against cancer cell lines. For instance, certain derivatives showed IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating potential as new anticancer agents .

Case Study : A series of phosphine borane derivatives were synthesized and evaluated for their biological activity against DU145 human prostate cancer cells. The most potent compound demonstrated an IC50 value of 3.67 µM, highlighting the potential of this compound derivatives in developing effective cancer therapies .

Agricultural Applications

This compound is also relevant in agriculture:

  • Pesticides : Its derivatives are utilized in the synthesis of biocidal agents and pesticides, contributing to pest management strategies in agriculture. The ability to form quaternary alkylphosphonium salts makes it valuable for developing effective agricultural chemicals .

Preparation Methods

Reaction Mechanism and Procedure

The most well-documented synthesis involves reacting finely divided white phosphorus (P<sub>4</sub>) with sodium in liquid ammonia, followed by sequential additions of ammonium bromide and n-propyl bromide. The process exploits the nucleophilicity of phosphinide ions (PH<sub>2</sub><sup>−</sup>), generated via reduction of phosphorus by alkali metals. Key steps include:

  • Phosphinide Formation :
    3Na+P4+NH3NaPH2+Na2PH+H23\text{Na} + \text{P}_4 + \text{NH}_3 \rightarrow \text{NaPH}_2 + \text{Na}_2\text{PH} + \text{H}_2
    Sodium reduces white phosphorus to phosphinide ions (PH<sub>2</sub><sup>−</sup>), detectable by a transient blue coloration.

  • Alkylation with n-Propyl Bromide :
    NaPH2+C3H7BrPH2C3H7+NaBr\text{NaPH}_2 + \text{C}_3\text{H}_7\text{Br} \rightarrow \text{PH}_2\text{C}_3\text{H}_7 + \text{NaBr}
    The phosphinide ion reacts with n-propyl bromide under anhydrous conditions, yielding propylphosphine and sodium bromide.

Optimization and Yield

The patent US2900416A reports a 60% yield after 92 hours at room temperature, with ammonia acting as both solvent and acid. Critical parameters include:

  • Molar Ratios : A 3:1 Na:P ratio ensures complete phosphinide formation.

  • Temperature Control : Reactions proceed at −78°C to prevent ammonia evaporation.

  • Colorimetric Monitoring : Transition from blue (metal solution) to yellow (phosphinide precipitate) signals reaction completion.

Advantages :

  • Avoids isolation of toxic phosphine (PH<sub>3</sub>).

  • Utilizes inexpensive reagents (Na, NH<sub>3</sub>).

Limitations :

  • Prolonged reaction times (>90 hours).

  • Handling liquid ammonia requires specialized equipment.

Stepwise Alkylation of Phosphorus Trichloride

Challenges and Adaptations

  • Selectivity : Over-alkylation to secondary (PHPr<sub>2</sub>) or tertiary (PPr<sub>3</sub>) phosphines is common.

  • Purification : Distillation under inert atmosphere mitigates oxidation to phosphine oxides.

Advantages :

  • Scalable for industrial production.

  • Compatible with diverse alkylating agents.

Limitations :

  • Low yields (~40–50%) due to side reactions.

  • Moisture sensitivity necessitates rigorous anhydrous conditions.

Catalytic Synthesis via Propene and Zinc Oxide

Emerging Approach

A high-yield (97.5%) method for trithis compound (PPr<sub>3</sub>) involves propene, phosphine, and ZnO in acetone under visible light. Though tailored for tertiary phosphines, modifying stoichiometry could favor monoalkylation:

PH3+3C3H6ZnO, hvPPr3\text{PH}_3 + 3\text{C}_3\text{H}_6 \xrightarrow{\text{ZnO, hv}} \text{PPr}_3

Key Parameters :

  • Catalyst : ZnO enhances propene activation.

  • Light Irradiation : 50W energy-saving lamp drives radical intermediates.

Potential Adaptation for this compound :
Reducing propene equivalents and reaction time might yield PH<sub>2</sub>Pr, though this remains experimentally unverified.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Scalability
Alkali Metal-MediatedNa, P<sub>4</sub>, NH<sub>3</sub>, C<sub>3</sub>H<sub>7</sub>Br−78°C, 92 h60%96%Moderate
PCl<sub>3</sub> AlkylationPCl<sub>3</sub>, C<sub>3</sub>H<sub>7</sub>MgBrRT, anhydrous40–50%85–90%High
Catalytic (Theoretical)PH<sub>3</sub>, C<sub>3</sub>H<sub>6</sub>, ZnO0°C, 12 h, visible lightN/AN/AExperimental

Q & A

What are the standard laboratory methods for synthesizing propylphosphine, and how can yield optimization be systematically evaluated?

This compound synthesis typically involves the reaction of phosphorus with propyl halides or Grignard reagents under controlled conditions. Key variables include temperature (e.g., 80–120°C for alkylphosphine formation), solvent selection (e.g., ethers for moisture-sensitive reactions), and catalyst use (e.g., nickel complexes to enhance reaction rates). Yield optimization requires factorial design experiments to assess interactions between variables, with purity confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) . For reproducibility, document stoichiometric ratios, reaction duration, and quenching protocols in detail .

What analytical techniques are most robust for characterizing this compound’s structural integrity and purity in experimental settings?

High-resolution techniques are critical:

  • NMR spectroscopy : Identifies proton environments (e.g., 1^1H NMR δ 0.9–1.5 ppm for propyl groups) and phosphorus coupling patterns (31^{31}P NMR).
  • Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities or decomposition products.
  • Elemental analysis : Validates stoichiometric ratios (e.g., C3_3H9_9P requires C: 42.86%, H: 10.71%, P: 36.84%).
    Cross-validate results with multiple methods to minimize instrumental bias, and report detection limits and calibration standards .

How should researchers address discrepancies in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?

Conflicting data may arise from differing experimental setups (e.g., calorimetry vs. computational models) or sample purity. To resolve contradictions:

Conduct a systematic review of methodologies used in prior studies .

Replicate key experiments under standardized conditions (e.g., inert atmosphere, high-purity reagents).

Apply meta-analysis tools to quantify uncertainty across datasets, accounting for measurement errors .

Compare with computational results (e.g., density functional theory (DFT) calculations) to identify outliers .

What experimental design strategies mitigate challenges in studying this compound’s reaction mechanisms with electrophilic agents?

  • In situ monitoring : Use real-time Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy to track intermediate species.
  • Isotopic labeling : Introduce 18^{18}O or deuterated reagents to elucidate reaction pathways.
  • Control experiments : Test for solvent effects, side reactions (e.g., oxidation), and catalyst leaching.
    Document all conditions (e.g., pH, temperature gradients) and use statistical models (e.g., ANOVA) to isolate significant variables .

How can computational chemistry enhance the interpretation of this compound’s electronic structure and reactivity?

  • Density functional theory (DFT) : Calculate molecular orbitals, partial charges, and reaction energy profiles (e.g., HOMO-LUMO gaps for nucleophilicity).
  • Molecular dynamics (MD) simulations : Model solvation effects and transition states in catalytic cycles.
  • Benchmarking : Validate computational results against experimental spectroscopic data (e.g., comparing calculated vs. observed 31^{31}P NMR shifts) .
    Ensure transparency by reporting basis sets, convergence criteria, and software versions .

What protocols ensure the replicability of this compound synthesis across laboratories?

  • Detailed procedural documentation : Specify equipment calibration (e.g., Schlenk line purity), inert gas flow rates, and reagent sourcing.
  • Interlaboratory studies : Collaborate with independent labs to validate methods, using blinded samples to reduce bias.
  • Open-data practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .

What safety protocols are non-negotiable when handling this compound in academic research?

  • Containment : Use gloveboxes or fume hoods to prevent exposure to pyrophoric vapors.
  • Emergency protocols : Neutralize spills with copper sulfate solutions to inhibit phosphine gas release.
  • Training : Mandate OSHA-compliant workshops on handling toxic and flammable organophosphorus compounds .

How can researchers design studies to fill knowledge gaps in this compound’s environmental fate and degradation pathways?

  • Microcosm experiments : Simulate aerobic/anaerobic conditions to track degradation products (e.g., phosphate derivatives).
  • Isotope tracing : Use 32^{32}P-labeled this compound to monitor mineralization rates.
  • Collaborative frameworks : Partner with ecotoxicology labs to assess bioaccumulation risks using model organisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylphosphine
Reactant of Route 2
Propylphosphine

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